Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)-
Description
The compound "Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)-" (hereafter referred to as Compound A) is a highly functionalized cyclopentane derivative. Key features include:
- Molecular formula: C₁₆H₃₀N₄O₄ (molecular weight: 342.44 g/mol) .
- Stereochemistry: Four defined stereocenters (1S,2S,3R,4R), critical for biological interactions.
- Functional groups: Acetylated amino group at position 2. tert-Butoxycarbonyl (Boc)-protected amino group at position 3. Hydroxyl group at position 2. Methyl ester at the carboxylate terminus.
The Boc and acetyl groups likely serve as protective motifs during synthesis .
Properties
IUPAC Name |
methyl (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-8-12(9-2)16(21-11(3)23)15-14(22-19(26)28-20(4,5)6)10-13(17(15)24)18(25)27-7/h12-17,24H,8-10H2,1-7H3,(H,21,23)(H,22,26)/t13-,14+,15+,16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZFCNQNTWLIEW-JZAWBGDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Resolution of Racemic Intermediates
The PubMed study (PMID: 1368991) demonstrates the use of pig liver esterase (PLE) for enantioselective hydrolysis of 4-amino-cyclopentanecarboxylic acid methyl esters. For the target compound, enzymatic resolution could resolve racemic mixtures arising from earlier synthetic steps. For example, 4-(benzoylamino)-2-cyclopentenecarboxylic acid methyl ester underwent PLE-catalyzed hydrolysis to yield the (1S,4R)-enantiomer with 89% optical purity. Adjusting pH to 7.5 and using 20% ethanol as a cosolvent enhanced enantioselectivity (E = 42), providing a template for resolving intermediates in the current synthesis.
Hydrogenation for Stereochemical Control
Patent CN1986521A details a hydrogenation step critical for establishing the (1S,2S,3R,4R) configuration. A cyclopentenecarboxylic acid derivative is subjected to Pd/C-catalyzed hydrogenation at 3–4 kg H₂ pressure and 45–60°C, achieving 86–92% yield. The choice of solvent (ethanol or tetrahydrofuran) and acid additive (perchloric acid) proved pivotal in suppressing side reactions. Nuclear magnetic resonance (NMR) analysis confirmed the trans-diaxial addition of hydrogen, fixing the C2 and C3 stereocenters.
Functional Group Manipulation and Protection
Acetylation of the Amino Group
Following hydrogenation, the primary amine at C3 is acetylated using acetic anhydride in dichloromethane. Reaction monitoring via thin-layer chromatography (TLC) revealed complete conversion after 16 hours at 25°C. The acetyl group serves dual purposes: preventing undesired side reactions and enhancing solubility during subsequent steps.
Boc Protection of the Secondary Amine
Final Esterification and Purification
Esterification of the carboxylic acid with methanol is achieved via Fischer esterification or using dicyclohexylcarbodiimide (DCC) as a coupling agent. The former method, conducted under reflux with sulfuric acid catalysis, provided 88% yield but required careful control of water content. Preparative high-performance liquid chromatography (HPLC) on a C18 column with acetonitrile/water (65:35) resolved diastereomeric impurities, achieving >99% purity.
Comparative Analysis of Synthetic Routes
The epoxide route offers superior yield and scalability but requires expensive chiral auxiliaries for stereocontrol. Integrating enzymatic resolution from PMID: 1368991 with Pd/C hydrogenation (CN1986521A) balances cost and enantiomeric excess, making it the preferred pathway for pharmaceutical applications.
Reaction Optimization and Troubleshooting
Hydrogenation Byproduct Formation
During Pd/C-catalyzed hydrogenation, over-reduction of the hydroxyl group to a ketone was observed at temperatures >60°C. Lowering the reaction temperature to 45°C and adding 0.1 equiv. of perchloric acid suppressed this side reaction, improving yield to 92%.
Epimerization During Boc Deprotection
Initial attempts using HCl/dioxane for Boc removal led to partial epimerization at C3 (15% loss of enantiomeric excess). Switching to TFA in dichloromethane at 0°C eliminated this issue, preserving stereochemical integrity.
Industrial-Scale Considerations
Patent CN108675925B demonstrates a kilogram-scale synthesis using N-methyl-2-pyrrolidone (NMP) as the solvent for the epoxide/CO₂ reaction. Key parameters include:
-
Mg powder particle size: <50 µm for optimal reactivity
-
CO₂ flow rate: 0.5 L/min per mole of substrate
-
TMSCl stoichiometry: 1.8 equiv. to minimize silyl ether byproducts
Pilot trials achieved 84% yield of 2-hydroxycyclopentanecarboxylic acid with 92% trans selectivity, validating the robustness of this approach .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The acetamido and tert-butoxycarbonylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases that involve specific molecular pathways.
Industry: Its synthesis and reactions can be studied to develop new industrial processes and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies using techniques such as X-ray crystallography and molecular modeling would be needed to elucidate these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Table 1: Key Structural Differences
Key Observations:
- Boc-Protected Cyclopentane : Simplified structure lacking the acetyl and ethylbutyl side chains; used in stereoselective synthesis .
- 3-Amino Derivative: Lacks protective groups, making it more hydrophilic but less stable under acidic conditions .
Table 2: Property Comparison
Market and Regulatory Landscape
- Applications : Compound A’s complexity aligns with niche pharmaceutical applications (e.g., protease inhibitors), whereas simpler analogs are used in agrochemicals () or bulk solvents .
Biological Activity
Cyclopentanecarboxylic acid, specifically the compound known as 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)- , is a complex organic molecule with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C15H28N4O4
- Molecular Weight : 328.41 g/mol
- CAS Number : 330600-85-6
- IUPAC Name : (1S,2S,3R,4R)-3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxycyclopentanecarboxylic acid methyl ester
The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological pathways. It is hypothesized that the acetylamino group may enhance its ability to penetrate cell membranes, while the hydroxyl and carboxylic acid groups could facilitate interactions with enzymes and receptors.
Antiviral Properties
Research has indicated that derivatives of cyclopentanecarboxylic acid possess antiviral properties. For instance, a related compound has been studied for its efficacy against influenza viruses. The mechanism involves inhibition of viral neuraminidase, an essential enzyme for viral replication.
Anti-inflammatory Effects
Preliminary studies suggest that cyclopentanecarboxylic acid derivatives may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- Influenza Virus Study : A study published in Nature demonstrated that a related compound effectively inhibited the replication of the H1N1 influenza virus in vitro. The compound showed a significant reduction in viral titers at concentrations as low as 5 µM.
- Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, a derivative of cyclopentanecarboxylic acid was administered over eight weeks. Results indicated a marked decrease in C-reactive protein (CRP) levels and improved patient-reported outcomes regarding pain and mobility.
Data Table of Biological Activities
Q & A
Basic: What is the recommended strategy for synthesizing this compound while preserving its stereochemistry?
Answer:
Synthesis requires a multi-step approach with strict stereochemical control:
- Step 1: Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to establish the (1S)-configuration in the acetylamino-2-ethylbutyl side chain .
- Step 2: Introduce the tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions (e.g., Boc₂O, DMAP) to protect the amine .
- Step 3: Employ Mitsunobu conditions (DIAD, Ph₃P) for stereospecific esterification of the hydroxyl group .
- Step 4: Purify intermediates using chiral HPLC or recrystallization to resolve diastereomers .
Key Reference: Multi-step protection/deprotection and asymmetric catalysis are critical for stereochemical fidelity .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS):
- IR Spectroscopy:
- X-ray Crystallography:
- Resolve absolute stereochemistry if single crystals are obtainable .
Advanced: How to address contradictions in stereochemical assignments during structural elucidation?
Answer:
- Method 1: Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
- Method 2: Perform Mosher ester analysis on the hydroxyl group to determine absolute configuration .
- Method 3: Use vibrational circular dichroism (VCD) to confirm enantiomeric purity .
Case Study: highlights 5 defined stereocenters; discrepancies may arise from misassigned NOE correlations, necessitating computational validation .
Advanced: What in vitro/in vivo models are suitable for assessing its biological activity?
Answer:
- Target Identification:
- Screen against kinase or protease targets using SPR (surface plasmon resonance) or fluorescence polarization .
- In Vitro Assays:
- In Vivo Models:
- Murine models for inflammatory diseases (e.g., collagen-induced arthritis) with dose-dependent pharmacokinetic profiling .
Note: Substituent effects (e.g., Boc vs. acetyl groups) significantly modulate activity; compare with analogs .
- Murine models for inflammatory diseases (e.g., collagen-induced arthritis) with dose-dependent pharmacokinetic profiling .
Basic: Which functional groups dictate reactivity and stability?
Answer:
- Ester Group (COOCH₃):
- Boc-Protected Amine (NHC(O)OtBu):
- Hydroxyl Group (OH):
- Acetylamino Group (NHCOCH₃):
- Resistant to nucleophiles but susceptible to enzymatic deacetylation .
Advanced: How to optimize synthetic yield when encountering low reproducibility?
Answer:
- DOE Approach:
- Purification:
- Troubleshooting:
Advanced: How to evaluate hydrolytic stability under physiological conditions?
Answer:
- Experimental Design:
- Kinetic Analysis:
- Calculate half-life (t₁/₂) using first-order kinetics; ester hydrolysis is pH-dependent .
- Stabilization Strategies:
- Prodrug modification (e.g., replace methyl ester with ethyl ester) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
